6-chloro-3-(2,3-dimethylphenyl)-3,4-dihydro-2H-1,3-benzoxazine
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Overview
Description
6-chloro-3-(2,3-dimethylphenyl)-3,4-dihydro-2H-1,3-benzoxazine is an organic compound that belongs to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. This specific compound is characterized by the presence of a chlorine atom at the 6th position and two methyl groups at the 2nd and 3rd positions of the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(2,3-dimethylphenyl)-3,4-dihydro-2H-1,3-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethylaniline with 6-chloro-2-hydroxybenzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(2,3-dimethylphenyl)-3,4-dihydro-2H-1,3-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
6-chloro-3-(2,3-dimethylphenyl)-3,4-dihydro-2H-1,3-benzoxazine has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 6-chloro-3-(2,3-dimethylphenyl)-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-chloro-3-(2,3-dimethylphenyl)-3,4-dihydro-2H-1,3-benzoxazine: can be compared with other benzoxazine derivatives such as:
Uniqueness
The presence of the 2,3-dimethylphenyl group and the chlorine atom at the 6th position makes this compound unique. These structural features can influence its reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H16ClNO |
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Molecular Weight |
273.75 g/mol |
IUPAC Name |
6-chloro-3-(2,3-dimethylphenyl)-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C16H16ClNO/c1-11-4-3-5-15(12(11)2)18-9-13-8-14(17)6-7-16(13)19-10-18/h3-8H,9-10H2,1-2H3 |
InChI Key |
MIMHPJFNDIPCGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CC3=C(C=CC(=C3)Cl)OC2)C |
Origin of Product |
United States |
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